molecular formula C15H14N2O6S B4104049 ethyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate

ethyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate

Cat. No.: B4104049
M. Wt: 350.3 g/mol
InChI Key: LHBALCBDWBJJLC-UHFFFAOYSA-N
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Description

Ethyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a nitrophenyl group attached to a sulfonyl amino group, which is further connected to an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate typically involves a multi-step process:

    Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce the nitro group at the desired position on the phenyl ring.

    Sulfonylation: The nitro-substituted benzoate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as chlorosulfonic acid, to form the sulfonyl chloride intermediate.

    Amination: The sulfonyl chloride intermediate reacts with an amine, such as aniline, to form the sulfonamide linkage.

    Esterification: Finally, the esterification of the carboxylic acid group with ethanol yields the target compound, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, such as the use of catalysts, higher temperatures, and pressures to increase yield and efficiency.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amino derivative.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amine group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonamide linkage can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Reduction: Ethyl 2-{[(3-aminophenyl)sulfonyl]amino}benzoate.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide moiety.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of ethyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate involves its interaction with biological targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

  • Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate
  • Ethyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate
  • Ethyl 2-{[(3-chlorophenyl)sulfonyl]amino}benzoate

Comparison:

  • Ethyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate is unique due to the position of the nitro group, which influences its electronic properties and reactivity.
  • Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate has the nitro group in the para position, which may result in different steric and electronic effects.
  • Ethyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate has the nitro group in the ortho position, potentially leading to intramolecular interactions.
  • Ethyl 2-{[(3-chlorophenyl)sulfonyl]amino}benzoate contains a chlorine substituent instead of a nitro group, affecting its reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[(3-nitrophenyl)sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-2-23-15(18)13-8-3-4-9-14(13)16-24(21,22)12-7-5-6-11(10-12)17(19)20/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBALCBDWBJJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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